molecular formula C22H18N4O2S B2886011 3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide CAS No. 1251683-43-8

3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide

Cat. No. B2886011
CAS RN: 1251683-43-8
M. Wt: 402.47
InChI Key: PIKCRKVVNXCMLG-UHFFFAOYSA-N
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Description

3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. This compound is a member of the benzamide class of compounds and has been shown to exhibit promising biological activity, making it a potential candidate for further investigation.

Scientific Research Applications

Antiviral Applications

A novel route to synthesize benzamide-based 5-aminopyrazoles, which bear structural resemblance to the query compound, was developed. These compounds, including their derivatives, demonstrated significant antiviral activities against the influenza A virus (subtype H5N1), indicating potential for antiviral drug development (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Synthetic Methodologies

Research has delved into the synthesis of novel heterocyclic compounds through the manipulation of benzamide and thiazole moieties. These studies focus on creating diverse structural frameworks for potential biological activities, demonstrating the versatility of such compounds in synthetic chemistry (Rfc Brown, I. Rae, S. Sternhell, 1965). Another study explored the synthesis of benzothiazoles and thiazolopyridines, emphasizing metal- and reagent-free methods for creating these compounds through C–H thiolation, showcasing advancements in sustainable chemistry practices (Xiang-Yang Qian, Shu-Qi Li, Jinshuai Song, Hai‐Chao Xu, 2017).

properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-14-6-11-21(26-25-14)28-19-5-3-4-17(12-19)22(27)24-18-9-7-16(8-10-18)20-13-29-15(2)23-20/h3-13H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKCRKVVNXCMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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